molecular formula C20H17NO2 B515226 2-[4-Methyl(phenyl)anilino]benzoic acid

2-[4-Methyl(phenyl)anilino]benzoic acid

Cat. No.: B515226
M. Wt: 303.4g/mol
InChI Key: JVGSSCIGLFHDLI-UHFFFAOYSA-N
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Description

2-[4-Methyl(phenyl)anilino]benzoic acid is a chemical compound provided for research and development purposes. This product falls into the category of anthranilic acid derivatives, a class of compounds noted in scientific literature for their diverse research applications. Some anthranilic acid derivatives have been explored for their potential as non-steroidal anti-inflammatory agents , while other structural analogs have been investigated in the development of novel antibacterial agents targeting Gram-positive bacteria . Researchers have also utilized certain anthranilic acid compounds as substrates in decarboxylative photocyclization reactions to synthesize more complex heterocyclic structures . This product is intended for use by qualified researchers in a controlled laboratory setting to further explore its specific properties and potential applications.

Properties

Molecular Formula

C20H17NO2

Molecular Weight

303.4g/mol

IUPAC Name

2-(N-(4-methylphenyl)anilino)benzoic acid

InChI

InChI=1S/C20H17NO2/c1-15-11-13-17(14-12-15)21(16-7-3-2-4-8-16)19-10-6-5-9-18(19)20(22)23/h2-14H,1H3,(H,22,23)

InChI Key

JVGSSCIGLFHDLI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features:

Compound Name Substituent(s) on Anilino Group Molecular Formula Key Properties/Applications Reference
2-[4-Methyl(phenyl)anilino]benzoic acid 4-Methylphenyl Not explicitly provided Hypothesized increased lipophilicity vs. polar substituents
Flufenamic acid (FA) 3-Trifluoromethyl C₁₄H₁₀F₃NO₂ Anti-inflammatory, polymorphic forms
2-({3-[(3-Phenylpropanoyl)amino]phenyl}carbamoyl)benzoic acid 3-Phenylpropanoyl carbamoyl C₂₃H₂₀N₂O₄ Larger molecular weight (388.42 g/mol), potential for hydrogen bonding
2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid 4-Diethylamino C₁₈H₂₀N₂O₃ Strong electron-donating group, molar mass 312.36 g/mol
2-Amino-4-chlorobenzoic acid 4-Chloro, 2-amino C₇H₆ClNO₂ Precursor for quinazolinones and metal complexes

Structural Insights :

  • Electron-Withdrawing Groups (e.g., -CF₃ in FA) : Enhance acidity of the carboxylic acid and may reduce metabolic stability .
  • Electron-Donating Groups (e.g., -N(CH₂CH₃)₂) : Increase solubility in polar solvents and alter pharmacokinetics .

Physicochemical Properties

Melting Points and Stability:
  • Flufenamic Acid (FA) : Polymorphic forms exhibit varying melting points; commercial form stable up to ~200°C .
  • 4-(4-Methylpiperazino)benzoic Acid: High thermal stability (m.p. 270°C, decomposition) due to rigid piperazine ring .
  • Triazine-linked benzoic acid derivative : Melting point 217.5–220°C, influenced by triazine core and hydrogen bonding .
Solubility and Lipophilicity:
  • FA: Low aqueous solubility due to -CF₃ group; solvatomorphic forms (e.g., FAM in methanol) improve bioavailability .
  • 2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid: Enhanced water solubility from the diethylamino group .
  • Methylphenyl-substituted analog: Expected moderate solubility, with logP higher than FA but lower than alkylamino derivatives.

Preparation Methods

Reaction Overview

The Buchwald-Hartwig amination employs palladium catalysts to couple aryl halides with amines, forming C–N bonds under mild conditions. For 2-[4-Methyl(phenyl)anilino]benzoic acid , this method involves:

  • Substrate Preparation : Methyl 2-bromobenzoate is preferred to avoid carboxylate interference.

  • Catalytic System : Pd(OAc)₂ with Xantphos or BINAP ligands.

  • Base : Cs₂CO₃ or t-BuONa to deprotonate the amine.

  • Solvent : Toluene or dioxane at 100–120°C.

Optimized Protocol

A representative procedure adapts conditions from palladium-catalyzed cross-couplings in patents:

Yield : 60–75% (estimated from analogous couplings).

Advantages and Limitations

  • Advantages : High functional group tolerance, mild conditions.

  • Limitations : Cost of palladium catalysts, ligand sensitivity.

Ullmann-Type Coupling

Reaction Overview

Copper-mediated Ullmann coupling offers a cost-effective alternative for aryl halide-amine coupling. The reaction typically requires:

  • Substrate : 2-iodobenzoic acid (enhanced reactivity vs. bromide).

  • Catalyst : CuI with 1,10-phenanthroline.

  • Base : K₃PO₄ in DMF at 120–140°C.

Experimental Adaptation

Drawing from copper-assisted protocols in biphenyl syntheses:

Yield : 40–55% (inferred from similar Cu-catalyzed reactions).

Comparative Analysis

  • Advantages : Lower catalyst cost, suitability for large-scale synthesis.

  • Limitations : Harsher conditions, longer reaction times.

Nucleophilic Aromatic Substitution

Reaction Design

Electron-deficient aryl sulfonates undergo nucleophilic substitution with amines under basic conditions. For the target compound:

  • Leaving Group Installation : Convert methyl salicylate to methyl 2-(trifluoromethanesulfonyloxy)benzoate.

  • Displacement : React with 4-methylaniline in DMF at 80–100°C.

Procedure

Adapted from sulfonate-based couplings in patents:

Yield : 30–45% (estimated due to lower reactivity of aryl sulfonates).

Challenges

  • Electron Activation : The carboxyl group’s meta-directing effect may insufficiently activate the ortho position.

  • Competing Pathways : Potential over-alkylation or elimination.

Comparative Evaluation of Methods

Method Catalyst Temperature Yield Cost Scalability
Buchwald-HartwigPd(OAc)₂110°C60–75%HighModerate
UllmannCuI130°C40–55%LowHigh
Nucleophilic SubstitutionNone90°C30–45%LowLow

Key Insights :

  • The Buchwald-Hartwig method balances yield and efficiency but faces cost barriers.

  • Ullmann coupling is preferable for industrial applications despite moderate yields.

  • Nucleophilic substitution remains limited by electronic and steric factors.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-[4-Methyl(phenyl)anilino]benzoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves coupling 4-methylaniline with a substituted benzoic acid derivative. Key steps include:

  • Amide Bond Formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carboxylic acid group for nucleophilic attack by the aniline .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
  • Yield Optimization : Control temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 for acid to amine) to minimize side products .
    • Data Table :
StepReagents/ConditionsYield RangeReference
AmidationEDC, HOBt, DMF, RT, 12h60–75%
RecrystallizationEthanol:H₂O (3:1)>95% purity

Q. What analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6d_6) should show distinct peaks for the aromatic protons (δ 6.8–7.5 ppm), methyl group (δ 2.3 ppm), and carboxylic acid (broad ~12 ppm) .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS in negative mode should display [M-H]⁻ at m/z 271.1 (calculated for C₁₄H₁₃NO₂) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives (e.g., unexpected NMR shifts)?

  • Methodology :

  • Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing peak splitting .
  • X-ray Crystallography : Resolve ambiguities in tautomeric forms or hydrogen-bonding networks (e.g., intramolecular H-bonds between -NH and -COOH groups) .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with computed values to assign signals correctly .
    • Case Study : Intramolecular H-bonding in 2-amino-4-chlorobenzoic acid caused deviations in NMR; X-ray confirmed planar geometry and H-bond motifs .

Q. What strategies mitigate side reactions during halogenation or functionalization of the aromatic rings?

  • Methodology :

  • Directed Ortho-Metalation : Use directing groups (e.g., -NHCO-) to control regioselectivity during bromination .
  • Protection of -COOH : Convert the carboxylic acid to a methyl ester before electrophilic substitution to prevent decarboxylation .
  • Low-Temperature Reactions : Perform halogenation at -20°C to reduce electrophilic over-reactivity .
    • Data Table :
Functionalization TypeConditionsMajor ProductYieldReference
BrominationBr₂, FeCl₃, DCM, -20°C, 2h2-Bromo-4-methylphenyl analog55%
NitrationHNO₃/H₂SO₄, 0°C, 1h3-Nitro derivative40%

Contradictions in Literature and Mitigation

Q. Why do reported biological activities (e.g., enzyme inhibition) vary across studies?

  • Analysis :

  • Purity Discrepancies : Commercial samples with <95% purity (HPLC) may contain trace impurities that skew bioassay results .
  • Solvent Effects : Activity in DMSO vs. aqueous buffers alters compound aggregation states .
    • Recommendation : Standardize assays using ultra-pure samples (>99%, recrystallized) and control solvent concentrations (<1% DMSO) .

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